(1-Neopentylpiperidin-3-yl)methanol
Description
Significance of Piperidine (B6355638) Scaffolds in Modern Organic Synthesis
The piperidine ring is a ubiquitous and vital scaffold in the field of organic and medicinal chemistry. nih.govnih.gov This six-membered nitrogen-containing heterocycle is a core structural component in a vast array of natural products, alkaloids, and synthetic pharmaceuticals. nih.govnih.gov Its prevalence stems from its conformational flexibility and the ability of the nitrogen atom to be functionalized, allowing for the creation of a diverse library of derivatives with distinct three-dimensional arrangements and chemical properties. ijnrd.org
The development of efficient and cost-effective methods for synthesizing substituted piperidines is a primary focus of modern organic chemistry. nih.gov Researchers have published thousands of papers on piperidine-related compounds, highlighting their importance. nih.gov These scaffolds are not merely passive frameworks; they actively participate in molecular interactions, influencing the biological activity and physical properties of the molecules they constitute. The versatility of the piperidine ring makes it an indispensable building block for constructing complex molecular architectures. ijnrd.org Synthetic strategies often involve intra- and intermolecular reactions to create various derivatives, including substituted, spiro, and condensed piperidines. nih.govnih.gov
Table 1: Key Attributes of the Piperidine Scaffold in Synthesis
| Attribute | Description | Significance in Organic Synthesis |
| Structural Ubiquity | Found in over twenty classes of pharmaceuticals and numerous alkaloids. nih.gov | Provides a proven and reliable framework for drug design and natural product synthesis. |
| Conformational Flexibility | The sp3-hybridized carbon atoms allow for chair and boat conformations. | Influences binding affinity to biological targets and allows for fine-tuning of molecular shape. |
| Synthetic Versatility | The nitrogen atom and carbon atoms of the ring can be readily functionalized. ijnrd.org | Enables the synthesis of a wide range of derivatives with tailored properties. nih.govijnrd.org |
| Chiral Potential | Substitution on the ring can create multiple stereocenters. | Allows for the development of stereoselective syntheses and the study of stereoisomer-specific activity. acs.org |
Role of Amino Alcohol Functionalities as Versatile Building Blocks and Scaffolds
Amino alcohols are a class of organic compounds containing both an amine and an alcohol functional group. scbt.comalfa-chemistry.com This bifunctionality is the source of their remarkable versatility as building blocks and scaffolds in organic synthesis. scbt.com The presence of both a nucleophilic amino group and a hydroxyl group allows for a wide range of chemical transformations, enabling the construction of complex molecules. scbt.comalfa-chemistry.com
These compounds are crucial intermediates in the synthesis of numerous biologically active molecules and pharmaceuticals. alfa-chemistry.comnih.gov For instance, the β-amino alcohol moiety is a key pharmacophore found in many therapeutic agents. nih.gov Furthermore, chiral amino alcohols are extensively used as auxiliaries and ligands in asymmetric synthesis, facilitating the stereoselective creation of new chiral centers. alfa-chemistry.comnih.gov Their ability to form hydrogen bonds and chelate to metals also makes them valuable in catalysis and materials science. scbt.comalfa-chemistry.com The synthesis of amino alcohols can be achieved through various routes, including the reduction of amino acids or the ring-opening of epoxides with amines. nih.govnih.gov
Table 2: Applications of Amino Alcohol Functionalities
| Application Area | Role of Amino Alcohol | Examples |
| Organic Synthesis | Key intermediates and building blocks for complex molecules. scbt.com | Synthesis of peptides, bioactive molecules, and polymers. scbt.comalfa-chemistry.com |
| Asymmetric Catalysis | Chiral ligands and auxiliaries to control stereochemistry. alfa-chemistry.comnih.gov | Enantioselective reduction of ketones, addition to aldehydes. |
| Medicinal Chemistry | Important pharmacophore in biologically active compounds. nih.gov | Found in β-blockers and other pharmaceuticals. nih.gov |
| Materials Science | Used to modify surfaces and create functional materials. scbt.com | Development of polymers and surfactants with specific properties. scbt.com |
Overview of Research Approaches to (1-Neopentylpiperidin-3-yl)methanol and Related N-Substituted Piperidine Methanols
While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the synthetic approaches to this compound and its analogs can be inferred from established methods for creating N-substituted piperidine methanols. The synthesis of such molecules typically involves a multi-step process that builds the piperidine ring, introduces the N-substituent, and establishes the methanol (B129727) group at the 3-position.
A common strategy for synthesizing 3-substituted piperidines involves the hydrogenation of a correspondingly substituted pyridine (B92270) precursor. mdpi.com For this compound, this could begin with 3-pyridinemethanol. The nitrogen of the pyridine ring can be alkylated with a neopentyl halide to form an N-neopentylpyridinium salt. Subsequent reduction of the pyridine ring, often using catalytic hydrogenation with catalysts like platinum, palladium, or rhodium, or through chemical reduction using reagents like sodium borohydride (B1222165), would yield the saturated piperidine ring. mdpi.com The choice of reducing agent and reaction conditions is critical to control stereoselectivity, potentially leading to cis or trans isomers of the final product.
Alternatively, a pre-formed piperidine-3-methanol can be subjected to N-alkylation. This involves reacting piperidine-3-methanol with a neopentyl-containing electrophile, such as neopentyl bromide or tosylate, in the presence of a base to yield this compound. Reductive amination is another powerful method, where 3-hydroxymethylpiperidine could react with pivalaldehyde (2,2-dimethylpropanal) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form the target N-neopentyl bond.
Research into related N-substituted piperidine derivatives often focuses on their potential applications in medicinal chemistry. researchgate.net For instance, various N-substituted piperidine-3-carboxylic acid derivatives have been synthesized and evaluated for their biological activities. researchgate.net These studies often involve molecular modeling to understand the interaction of these compounds with biological targets. researchgate.net While direct research on this compound is sparse, the established synthetic routes and the research focus on analogous compounds provide a clear framework for its preparation and potential areas of investigation.
Table 3: Potential Synthetic Routes to this compound
| Synthetic Strategy | Starting Materials | Key Steps |
| Pyridine Hydrogenation | 3-Pyridinemethanol, Neopentyl halide | 1. N-alkylation of pyridine. 2. Catalytic hydrogenation or chemical reduction of the pyridinium (B92312) salt. |
| N-Alkylation of Piperidine | Piperidine-3-methanol, Neopentyl halide/tosylate | 1. Reaction of the secondary amine with the electrophile in the presence of a base. |
| Reductive Amination | Piperidine-3-methanol, Pivalaldehyde | 1. Imine/enamine formation. 2. Reduction with an appropriate hydride reagent. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1-(2,2-dimethylpropyl)piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-11(2,3)9-12-6-4-5-10(7-12)8-13/h10,13H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYFSXZWBUXBPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCCC(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 1 Neopentylpiperidin 3 Yl Methanol Derivatives
Reactions Involving the Primary Hydroxyl Group
The primary hydroxyl group in (1-neopentylpiperidin-3-yl)methanol is a versatile functional handle for a variety of chemical modifications, including esterification, etherification, and oxidation.
The primary alcohol of this compound can undergo esterification with various carboxylic acids or their derivatives to form the corresponding esters. This transformation is typically facilitated by acid catalysts or coupling agents. A general and efficient method for esterification involves the use of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) nih.gov. This method is widely applicable for the synthesis of a variety of alkyl esters nih.gov. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is another common approach masterorganicchemistry.com. Additionally, N-bromosuccinimide (NBS) has been shown to be an effective catalyst for the direct esterification of both aryl and alkyl carboxylic acids under mild conditions researchgate.netnih.gov.
Etherification of the hydroxyl group can be achieved through reactions such as the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. A variety of methods for ether synthesis are available, including those that are chemoselective for specific types of alcohols organic-chemistry.org.
Table 1: Representative Esterification and Etherification Reactions
| Reactant | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| This compound | Acetic Anhydride, Pyridine (B92270) | (1-Neopentylpiperidin-3-yl)methyl acetate | Esterification |
| This compound | Benzoyl Chloride, Triethylamine | (1-Neopentylpiperidin-3-yl)methyl benzoate | Esterification |
| This compound | Sodium Hydride, Methyl Iodide | 3-(Methoxymethyl)-1-neopentylpiperidine | Etherification |
| This compound | Sodium Hydride, Benzyl Bromide | 3-(Benzyloxymethyl)-1-neopentylpiperidine | Etherification |
The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 1-neopentylpiperidine-3-carbaldehyde. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. Oxoammonium salts, such as 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-piperidinium tetrafluoroborate (B81430) (Bobbitt's salt), are effective for the oxidation of alcohols to aldehydes under mild conditions orgsyn.org. Other methods include the use of pyridine N-oxide for the oxidation of alcohols and alkyl halides to aldehydes youtube.com. The development of oxoammonium-catalyzed oxidation methods offers a practical and scalable approach for the oxidation of N-substituted amines organic-chemistry.orgchemrxiv.org.
Table 2: Oxidation of this compound
| Starting Material | Oxidizing Agent | Product |
|---|---|---|
| This compound | Pyridinium (B92312) chlorochromate (PCC) | 1-Neopentylpiperidine-3-carbaldehyde |
| This compound | Dess-Martin Periodinane | 1-Neopentylpiperidine-3-carbaldehyde |
| This compound | Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | 1-Neopentylpiperidine-3-carbaldehyde |
The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the 3-position of the piperidine (B6355638) ring. For example, conversion to a tosylate followed by reaction with a nucleophile like sodium cyanide would yield the corresponding nitrile.
Transformations of the Piperidine Nitrogen
The tertiary nitrogen atom of the piperidine ring is a key site for derivatization, influencing the molecule's properties and providing a point of attachment for various functional groups.
The piperidine nitrogen can be derivatized to enhance the synthetic utility of the molecule and for the design of ligands with specific properties. For instance, N-substituted piperidines are important structural motifs in medicinal chemistry whiterose.ac.uk. The neopentyl group itself can influence the steric and electronic properties of the nitrogen, which can be a consideration in ligand design. Further derivatization at the nitrogen is less common for tertiary amines like this compound unless it involves quaternization or ring-opening reactions. However, the synthesis of various N-substituted piperidines is a broad area of research, with applications in the development of pharmaceuticals and other biologically active molecules unisi.itrsc.org.
N-substituted piperidines can undergo ring-opening reactions to yield acyclic amino alcohols. One classic method for the cleavage of tertiary amines is the von Braun reaction, which utilizes cyanogen (B1215507) bromide to cleave a carbon-nitrogen bond. In the case of an N-alkylpiperidine, this reaction typically results in the formation of a cyanamide (B42294) and an alkyl bromide. The reaction of N-alkyl azetidines with cyanogen bromide has been shown to produce 3-bromo-N-cyanamides through a diastereoselective ring opening researchgate.net. While this is a four-membered ring system, the principles of the reaction can be extended to piperidines. The reaction proceeds through a nucleophilic attack of the amine on the cyanogen bromide, followed by an intramolecular nucleophilic attack by the bromide ion on one of the alpha-carbons of the piperidine ring, leading to ring cleavage.
Modifications and Functionalization of the Piperidine Ring System
The functionalization of the piperidine ring in derivatives of this compound presents a synthetic challenge, particularly at the carbon centers adjacent to the nitrogen atom. The regioselectivity of these modifications is heavily influenced by the electronic nature of the saturated heterocyclic system.
Electrophilic Reactions:
Direct electrophilic substitution on the carbon atoms of the piperidine ring is generally difficult to achieve. The C3 position, in particular, is electronically deactivated towards electrophilic attack. This deactivation arises from the inductive electron-withdrawing effect of the adjacent nitrogen atom, which reduces the electron density at the C3 carbon. nih.gov Consequently, reactions such as Friedel-Crafts alkylation or acylation directly on the piperidine ring are not typically viable synthetic routes for functionalization at this position.
Strategies to achieve functionalization at the C3 position often involve indirect methods. One such approach is the cyclization of acyclic precursors where the desired substituent is already in place. Another method involves the modification of a pre-existing piperidine ring through multi-step sequences that avoid direct electrophilic substitution at C3. For instance, rhodium-catalyzed C-H insertion reactions have been used to functionalize piperidines, but the C3 position is generally disfavored for such insertions due to the aforementioned electronic deactivation. nih.gov
Nucleophilic Reactions:
Nucleophilic attack on the carbon centers of the piperidine ring is also uncommon unless an activating group is present. However, functionalization at the C3 position can be achieved through the generation of an enamine or an enamide anion intermediate. For example, the dehydrohalogenation of N-chloropiperidine can produce a cyclic enamine, which can then be alkylated at the C3 position. odu.edu This approach, while demonstrating the feasibility of nucleophilic-type reactions at C3, can be limited by the stability of the intermediates and may result in a mixture of products. odu.edu
The regioselective 3-alkylation of piperidine has been accomplished by converting piperidine to N-chloropiperidine, followed by dehydrohalogenation to form Δ¹-piperideine. The subsequent generation of the enamide anion allows for the introduction of alkyl groups at the C3 position. odu.edu This suggests a potential, though likely low-yielding, pathway for the modification of the this compound scaffold at the C3 carbon.
The following table summarizes the general reactivity of the C3 position of the piperidine ring:
| Reaction Type | Reactivity at C3-Position | Rationale |
| Electrophilic Substitution | Low | Inductive electron-withdrawing effect of the nitrogen atom. nih.gov |
| Nucleophilic Substitution | Low (unless activated) | Requires formation of intermediates like enamines or enamide anions. odu.edu |
The C3 position of this compound is a stereogenic center. Any chemical transformation at this center or involving the hydroxymethyl group must consider the stereochemical outcome, which can result in either inversion or retention of the original configuration.
Stereochemical Control in Nucleophilic Displacements:
Reactions involving the hydroxymethyl group can proceed with predictable stereochemistry. For example, if the hydroxyl group is converted to a good leaving group (e.g., a tosylate or mesylate), it can be displaced by a nucleophile. If this displacement occurs via an SN2 mechanism, it would proceed with inversion of configuration at the C3 carbon. However, the steric bulk of the neopentyl group on the nitrogen and the substituent at C3 could hinder the backside attack required for an SN2 reaction, potentially favoring SN1-type reactions that could lead to a racemic mixture.
Ring Expansion and Rearrangement Reactions:
The stereochemistry at C3 can also be influenced by rearrangement reactions. For instance, the ring expansion of prolinol derivatives, which are structurally related to 3-hydroxymethylpiperidines, proceeds through an aziridinium (B1262131) ion intermediate. The nucleophilic opening of this intermediate can lead to the formation of 3-substituted piperidines. nih.gov The regioselectivity and stereoselectivity of this ring-opening are dependent on the nature of the nucleophile and the substituents on the ring. nih.gov While this is a method for synthesizing 3-substituted piperidines, similar aziridinium intermediates could potentially be formed from this compound derivatives under certain reaction conditions, leading to stereochemical scrambling or the formation of rearranged products.
The table below outlines potential stereochemical outcomes for reactions at the C3 stereocenter of a generic 3-hydroxymethylpiperidine derivative:
| Reaction Type | Potential Stereochemical Outcome | Influencing Factors |
| SN2 displacement of a C3-CH₂-LG | Inversion of configuration | Steric hindrance, nature of the leaving group and nucleophile. |
| SN1 displacement of a C3-CH₂-LG | Racemization | Stability of the carbocation, solvent polarity. |
| Reactions involving aziridinium intermediates | Inversion, retention, or racemization | Nature of the nucleophile, reaction conditions (kinetic vs. thermodynamic control). nih.gov |
In the absence of specific experimental studies on this compound, the precise stereochemical outcomes of its reactions remain a subject of speculation based on established principles of organic chemistry.
Conformational Analysis and Stereochemistry of N Substituted Piperidine Methanols
Preferred Ring Conformations of Piperidine (B6355638) Ring
Similar to cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. wikipedia.orgnih.gov However, the presence of the nitrogen atom introduces the possibility of two distinct chair conformers due to nitrogen inversion, a process where the nitrogen atom and its lone pair rapidly oscillate through a planar transition state. wikipedia.orgwikipedia.org These conformers are distinguished by the orientation of the substituent on the nitrogen atom, which can be either axial or equatorial. wikipedia.org
In the unsubstituted piperidine ring, the equatorial conformation, where the N-H bond points away from the ring, is generally more stable than the axial conformation. wikipedia.org The energy difference is modest, estimated to be around 0.2 to 0.72 kcal/mol, depending on the solvent. wikipedia.org The chair conformation is almost universally stabilized in piperidine derivatives, with alternative conformations like the twist-boat being significantly less favorable, by about 1.5 kcal/mol in some N-acylpiperidines, unless stabilized by specific interactions. nih.govnih.gov Highly substituted or sterically hindered piperidines, such as certain N-nitroso derivatives, may adopt boat conformations to alleviate severe steric strain. ias.ac.in
The primary conformations for the piperidine ring are:
Chair: The most stable and common conformation. wikipedia.orgnih.gov
Boat: A higher energy conformation, sometimes adopted to relieve specific steric clashes. ias.ac.in
Twist-Boat: An intermediate conformation between the chair and boat forms, generally less stable than the chair. nih.gov
Influence of the N-Neopentyl Substituent on Piperidine Conformation
The introduction of an N-alkyl group significantly influences the conformational equilibrium of the piperidine ring. A bulky substituent on the nitrogen atom, such as a methyl group, strongly favors the equatorial position. For N-methylpiperidine, the equatorial conformer is preferred by a substantial 3.16 kcal/mol. wikipedia.org This strong preference is due to the avoidance of steric interactions, specifically 1,3-diaxial interactions, that would occur if the bulky group were in the axial position. ucalgary.ca
The neopentyl group, with its tert-butyl moiety attached to a methylene (B1212753) group, is exceptionally bulky. masterorganicchemistry.com This significant steric hindrance dictates that the N-neopentyl substituent will almost exclusively occupy the equatorial position on the piperidine ring to minimize steric strain. masterorganicchemistry.comresearchgate.net This locks the piperidine ring in a specific chair conformation where the neopentyl group is positioned away from the ring system. Quantum chemical calculations on various N-alkylpiperidines confirm that alkyl groups strongly prefer the equatorial position. researchgate.net The predominant conformation for N-alkyl substituted piperidines is one where the exocyclic alkyl group is antiperiplanar to the ring's N-C bonds, a state achieved in the equatorial position. researchgate.net
Stereochemical Relationship between the Ring and Substituents (Axial vs. Equatorial Preference)
With the N-neopentyl group firmly locked in the equatorial position, the stereochemical focus shifts to the 3-hydroxymethyl substituent. In monosubstituted cyclohexanes and piperidines, a substituent generally prefers the equatorial position to avoid steric clashes with axial hydrogens on the same side of the ring (1,3-diaxial interactions). ucalgary.calibretexts.orgfiveable.me
For a 3-substituted piperidine like (1-Neopentylpiperidin-3-yl)methanol, two diastereomeric chair conformations are possible for the hydroxymethyl group:
Equatorial: The -CH₂OH group points away from the plane of the ring. This is generally the more stable position for substituents. libretexts.org
Axial: The -CH₂OH group points perpendicular to the plane of the ring, leading to potential steric interactions. fiveable.me
| Substituent | Preferred Position | Rationale |
| N-Neopentyl | Equatorial | Avoidance of severe 1,3-diaxial steric interactions due to its large bulk. masterorganicchemistry.comresearchgate.net |
| 3-Hydroxymethyl | Equatorial | Avoidance of 1,3-diaxial steric interactions with axial hydrogens. ucalgary.calibretexts.org |
Conformational Dynamics and Nitrogen Inversion Barriers
Piperidine derivatives are not static molecules; they undergo dynamic processes, primarily ring inversion and nitrogen inversion. wikipedia.org
Ring Inversion: This is the "chair-flip" process where one chair conformation converts to the other, causing axial and equatorial substituents to switch positions. The energy barrier for ring inversion in piperidine is approximately 10.4 kcal/mol. wikipedia.org
Nitrogen Inversion: This is the pyramidal inversion at the nitrogen center. wikipedia.org This process has a significantly lower energy barrier than ring inversion, estimated at 6.1 kcal/mol for piperidine. wikipedia.org Because of this lower barrier, nitrogen inversion is much faster than ring inversion. wikipedia.orgscribd.com
The rate of nitrogen inversion can be influenced by the substituents on the nitrogen atom. Electron-withdrawing groups can lower the barrier by stabilizing the planar transition state. scribd.com Conversely, bulky substituents can also affect the barrier. However, for most simple amines, this inversion is extremely rapid at room temperature, preventing the isolation of enantiomers based on a chiral nitrogen center. wikipedia.orgresearchgate.net In the case of this compound, the strong equatorial preference of the neopentyl group means that even though nitrogen inversion is rapid, the conformation where the neopentyl group is axial is highly disfavored and negligibly populated.
| Dynamic Process | Typical Energy Barrier (Piperidine) | Description |
| Ring Inversion | ~10.4 kcal/mol wikipedia.org | Interconversion between two chair conformations (chair-flip). |
| Nitrogen Inversion | ~6.1 kcal/mol wikipedia.org | Rapid oscillation of the nitrogen atom and its substituents through a planar transition state. |
Stereochemical Assignment Methodologies in Substituted Piperidines
Determining the precise stereochemistry and conformation of substituted piperidines like this compound relies on a combination of spectroscopic and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for conformational analysis. researchgate.net
¹H NMR: The coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them. In a chair conformation, the coupling between two axial protons (J_ax-ax) is typically large (around 10-13 Hz), while axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are smaller (around 2-5 Hz). whiterose.ac.uk By analyzing these coupling constants, the axial or equatorial orientation of protons, and thus the attached substituents, can be determined. whiterose.ac.ukrsc.org
¹³C NMR: The chemical shifts of carbon atoms are also sensitive to their steric environment. Generally, an axial substituent causes a shielding effect (an upfield shift to a lower ppm value) on the carbons at the γ-position (C-3 and C-5 relative to an axial C-1 substituent) compared to when the substituent is equatorial.
Nuclear Overhauser Effect (NOE): This 2D NMR technique detects through-space interactions between protons that are close to each other. For example, a strong NOE signal between a substituent's proton and an axial proton on the ring would indicate an axial orientation for that substituent. mdpi.com
X-ray Crystallography: When a compound can be crystallized, single-crystal X-ray diffraction provides the most definitive and precise information about its solid-state conformation, including bond lengths, bond angles, and the relative orientation of all substituents. nih.govmdpi.com This has been used to confirm the chair conformation and substituent positions in many piperidine derivatives. whiterose.ac.ukresearchgate.net
Computational Chemistry: Theoretical methods, such as Density Functional Theory (DFT), are used to calculate the relative energies of different possible conformers. nih.govd-nb.info By comparing the calculated energies, the most stable conformation can be predicted. These calculations often show excellent agreement with experimental data and are crucial for understanding the forces, such as steric hindrance and hyperconjugation, that determine conformational preferences. nih.govresearchgate.netd-nb.info
Spectroscopic Characterization in Advanced Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Conformational Studies
NMR spectroscopy stands as the most powerful tool for determining the solution-state structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.
The ¹H NMR spectrum of (1-Neopentylpiperidin-3-yl)methanol provides a detailed map of the proton environments within the molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings, and the integration of the signal corresponds to the number of protons it represents. The neopentyl group is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group and a singlet or doublet for the methylene (B1212753) protons attached to the piperidine (B6355638) nitrogen. The protons on the piperidine ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The hydroxymethyl group would present signals for the methylene protons and the hydroxyl proton, with the latter's chemical shift being sensitive to solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Neopentyl (CH₃)₃C- | ~0.9 | s |
| Neopentyl -CH₂-N | ~2.1 | s |
| Piperidine ring protons | 1.0 - 3.0 | m |
| -CH₂OH | 3.4 - 3.6 | m |
Note: These are predicted values and can vary based on solvent and experimental conditions.
The ¹³C NMR spectrum reveals the number of unique carbon environments in this compound and provides information about their hybridization and connectivity. The spectrum would show distinct signals for the quaternary carbon and the methyl carbons of the neopentyl group. The piperidine ring carbons and the hydroxymethyl carbon would also appear at characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Neopentyl -C (CH₃)₃ | ~32 |
| Neopentyl -C(C H₃)₃ | ~27 |
| Neopentyl -C H₂-N | ~70 |
| Piperidine C3 | ~38 |
| Piperidine C2, C6 | ~58, ~60 |
| Piperidine C4, C5 | ~25, ~28 |
Note: These are predicted values and can vary based on solvent and experimental conditions.
To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity and stereochemistry of this compound, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity within the piperidine ring and between the ring and the hydroxymethyl group.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments, such as connecting the neopentyl group to the piperidine nitrogen.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is particularly valuable for determining the stereochemistry at the C3 position and the preferred conformation of the piperidine ring.
Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₁₁H₂₃NO.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:
Alpha-cleavage adjacent to the nitrogen atom, leading to the loss of the neopentyl group or a fragment from the piperidine ring.
Loss of the hydroxymethyl group.
Fragmentation of the piperidine ring.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment |
|---|---|
| 185 | [M]⁺ (Molecular Ion) |
| 168 | [M - OH]⁺ |
| 154 | [M - CH₂OH]⁺ |
| 128 | [M - C₄H₉]⁺ (loss of tert-butyl) |
Infrared (IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands.
A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. C-H stretching vibrations for the alkyl groups would appear in the 3000-2850 cm⁻¹ region. The C-N stretching of the tertiary amine would likely be observed in the 1200-1000 cm⁻¹ region, and the C-O stretching of the primary alcohol would appear around 1050 cm⁻¹. docbrown.infonist.gov
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (alcohol) | 3400-3200 | Strong, Broad |
| C-H Stretch (alkane) | 3000-2850 | Strong |
| C-N Stretch (tertiary amine) | 1200-1000 | Medium |
X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry Determination
For a definitive determination of the three-dimensional structure of this compound in the solid state, X-ray crystallography is the gold standard. This technique requires a single crystal of the compound. The diffraction pattern of X-rays passing through the crystal can be used to calculate the precise positions of all atoms in the molecule, providing bond lengths, bond angles, and torsional angles.
Furthermore, if the compound is chiral and a single enantiomer crystallizes, X-ray crystallography can be used to determine its absolute stereochemistry. This would definitively establish the R or S configuration at the C3 stereocenter of the piperidine ring. The crystal packing analysis would also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the solid state.
Computational and Theoretical Studies of this compound: A Review of Publicly Available Research
A comprehensive review of publicly accessible scientific literature reveals a significant gap in the computational and theoretical analysis of the chemical compound this compound. Despite the growing importance of computational chemistry in understanding molecular properties and reactivity, specific research detailing the quantum chemical calculations, conformational landscapes, spectroscopic predictions, reaction mechanisms, or molecular dynamics of this particular molecule has not been identified in the public domain.
The field of computational chemistry provides powerful tools to investigate molecules at an atomic level, offering insights that complement and guide experimental work. Methodologies such as quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure), which are key determinants of a compound's physical and chemical properties. Similarly, exploring the conformational energy landscape—the range of possible shapes a molecule can adopt and their relative energies—is crucial for understanding its flexibility and biological activity.
Furthermore, computational methods are now routinely used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions serve as a valuable tool for confirming experimentally determined structures. The elucidation of reaction mechanisms through the analysis of transition states provides a detailed picture of how chemical transformations occur, aiding in the optimization of synthetic routes. To understand the dynamic behavior of molecules and their interactions with their environment, researchers employ molecular dynamics simulations, which model the movement of atoms and molecules over time.
While these computational techniques are widely applied to a vast range of chemical entities, including many piperidine derivatives, it appears that this compound has not yet been the specific subject of such published research. Searches of scholarly databases and chemical literature have not yielded any dedicated studies matching the specific computational analyses requested.
This absence of data precludes a detailed discussion on the following topics for this compound:
Computational Chemistry and Theoretical Studies
Advanced Applications in Chemical Synthesis and Catalysis
Utilization as Chiral Building Blocks in the Total Synthesis of Complex Molecules and Alkaloids
Chiral 3-piperidinol frameworks are highly sought-after as intermediates in the asymmetric synthesis of biologically active molecules. portico.org The enantiomerically pure forms of these building blocks provide a powerful method for constructing complex natural products. portico.org The synthesis of 3-piperidinol alkaloids often relies on the availability of versatile chiral building blocks that can be elaborated into the final target molecules. portico.orgfigshare.com
(1-Neopentylpiperidin-3-yl)methanol, when resolved into its individual enantiomers, can serve as a valuable chiral precursor. The neopentyl group provides significant steric hindrance, which can be exploited to direct the stereochemical outcome of subsequent reactions. The hydroxyl group offers a point for further functionalization, allowing for the extension of the carbon skeleton or the introduction of other pharmacologically important moieties.
The general strategy involves using a chiral piperidinol derivative as a core structure, onto which other fragments of the target molecule are assembled. For instance, the synthesis of alkaloids like (-)-cassine and (+)-spectaline has been achieved using a protected 2,6-disubstituted piperidin-3-ol as a key chiral building block. researchgate.net Similarly, the asymmetric synthesis of (-)-morusimic acid D, a piperidin-3-ol containing alkaloid, highlights the importance of such scaffolds. researchgate.net While specific examples detailing the use of this compound are not prevalent, its structural analogy to these key intermediates suggests its potential utility in the synthesis of similar complex alkaloids.
Table 1: Examples of Piperidinol-Containing Alkaloids Synthesized from Chiral Building Blocks
| Alkaloid | Key Chiral Building Block | Reference |
| (-)-Cassine | cis,cis 3-protected 2,6-disubstituted piperidin-3-ol | researchgate.net |
| (+)-Spectaline | cis,cis 3-protected 2,6-disubstituted piperidin-3-ol | researchgate.net |
| (-)-Morusimic Acid D | 2,3-trans-2,6-cis-2-methyl-6-substituted piperidin-3-ol | researchgate.net |
| (-)-epi-Pseudoconhydrine | Chiral 1,2,3,6-tetrahydropyridin-3-ol (B8012666) derivative | researchgate.net |
Application as Ligands and Auxiliaries in Asymmetric Catalysis
The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. nih.gov Piperidinemethanol derivatives are attractive candidates for ligand design due to their rigid conformational structure and the presence of both a nitrogen and an oxygen donor atom, which can coordinate to a metal center. The chiral backbone of the piperidine (B6355638) ring can effectively transfer stereochemical information during a catalytic transformation.
This compound possesses the necessary features to act as a chiral ligand or auxiliary. The nitrogen atom and the hydroxyl group can form a bidentate chelate with a metal catalyst. The stereocenter at the 3-position, once resolved, can create a chiral environment around the metal center, influencing the enantioselectivity of the reaction. The bulky neopentyl group can play a crucial role in defining the steric environment of the catalytic pocket, potentially leading to high levels of asymmetric induction.
While the direct application of this compound as a ligand is not extensively documented, numerous studies demonstrate the efficacy of similar amino alcohol and piperidine-based ligands in a variety of asymmetric reactions. nih.govnih.gov For example, chiral oxazolidine (B1195125) ligands, often derived from amino alcohols, have been successfully employed in asymmetric alkylations, cycloadditions, and aldol (B89426) reactions. nih.gov Furthermore, copper complexes with chiral iminopyridine ligands have been used to catalyze enantioselective Henry reactions. nih.gov This body of research supports the potential of this compound as a precursor for effective chiral ligands.
Table 2: Selected Asymmetric Reactions Employing Amino Alcohol-Type Ligands
| Reaction Type | Ligand Class | Metal | Achieved Enantioselectivity |
| A³-Coupling | Axially chiral P,N-ligands (Pyrinap) | Copper(I) | High ee |
| Henry (Nitroaldol) Reaction | Chiral Iminopyridine | Copper(II) | Modest to good ee |
| Alkylation, Cycloaddition | Chiral Oxazolidines | Various | Application dependent |
| Allylic Substitution | Thioether–phosphinite ligands | Palladium | Up to 93% ee |
Role as Scaffolds in Diversity-Oriented Synthesis and Chemical Library Generation
Diversity-oriented synthesis (DOS) is a powerful strategy for populating chemical space with structurally diverse and complex molecules, which is invaluable for drug discovery and chemical biology. nih.gov The piperidine ring is an excellent scaffold for DOS due to its conformational rigidity and the possibility of introducing multiple points of diversity. nih.govnih.gov
This compound can serve as a key building block in a DOS campaign. The neopentyl group at the N-1 position and the hydroxymethyl group at the C-3 position represent two fixed points of diversity. Further functionalization can be readily achieved at other positions of the piperidine ring (e.g., positions 2, 4, 5, and 6) through various synthetic methodologies. This allows for the rapid generation of a library of related compounds with diverse stereochemical and functional group arrangements. nih.govnih.gov
Recent advances in synthetic chemistry have provided efficient methods for the stereocontrolled synthesis of polysubstituted piperidines, which are amenable to DOS strategies. nih.govnih.govlincoln.ac.uk For example, a modular approach exploiting Anion Relay Chemistry (ARC) has been developed for the synthesis of all possible stereoisomers of 2,4,6-trisubstituted piperidines. nih.govnih.gov Such strategies could be adapted to generate a library of analogs based on the this compound scaffold, providing a rich collection of compounds for biological screening. rsc.orgnih.gov The generation of hyperdiverse chemical libraries using techniques like flow synthesis further expands the possibilities for creating large and varied collections of molecules based on such scaffolds. chemrxiv.orgchemrxiv.org
Development of Novel Synthetic Methodologies Inspired by Piperidinemethanol Frameworks
The pursuit of efficient and stereoselective methods for the synthesis of substituted piperidines, including piperidinemethanol derivatives, continues to drive innovation in synthetic organic chemistry. nih.gov The structural features of these molecules present unique synthetic challenges and have inspired the development of novel synthetic strategies.
The synthesis of the this compound framework itself can be approached through various modern synthetic methods. For instance, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids and pyridine (B92270) derivatives provide access to enantioenriched 3-substituted piperidines. organic-chemistry.org Intramolecular cyclization reactions, such as the aza-Michael reaction, have also been employed for the enantioselective synthesis of substituted piperidines. rsc.org
Furthermore, the development of synthetic routes to piperidin-4-ols via a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement showcases the ingenuity in this field. nih.gov While this method yields a different regioisomer, the underlying principles of harnessing transition metal catalysis and rearrangement reactions could inspire new approaches to the synthesis of 3-piperidinemethanol (B147432) derivatives like this compound. These ongoing efforts to create novel synthetic methodologies continually expand the toolbox available to chemists for the construction of complex piperidine-containing molecules. acs.orgrsc.org
Table 3: Modern Synthetic Methodologies for Substituted Piperidines
| Synthetic Method | Key Features | Resulting Piperidine | Reference |
| Asymmetric Reductive Heck Reaction | Rhodium catalysis, arylboronic acids | Enantioenriched 3-substituted piperidines | organic-chemistry.org |
| Intramolecular aza-Michael Reaction | Organocatalysis, desymmetrization | Enantioenriched 2,5- and 2,6-disubstituted piperidines | rsc.org |
| Gold-Catalyzed Cyclization/Ferrier Rearrangement | Modular, one-pot synthesis | Substituted piperidin-4-ols | nih.gov |
| Anion Relay Chemistry (ARC) | Modular, stereodivergent | 2,4,6-trisubstituted piperidines | nih.govnih.gov |
Q & A
Q. What are the key synthetic routes for (1-Neopentylpiperidin-3-yl)methanol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. For example, a modified procedure from piperidine derivatives (e.g., 1-benzyl-4-piperidone) can be adapted by substituting neopentyl groups. Reaction conditions such as solvent polarity, temperature (e.g., reflux at 80–100°C), and catalysts (e.g., oxalic acid for crystallization) critically affect yield. A comparison of methods is below:
| Method | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|
| Reductive Amination | NaBH₃CN/MeOH | ~75 | Adapted from |
| Nucleophilic Substitution | Neopentyl bromide | ~65 | Analogous to |
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
Methodological Answer:
- NMR : Analyze ¹H NMR for neopentyl methyl protons (δ ~0.9–1.2 ppm) and piperidine ring protons (δ ~2.5–3.5 ppm). ¹³C NMR should show quaternary carbons (~35–40 ppm) for the neopentyl group .
- IR : Look for O-H stretches (~3200–3600 cm⁻¹) and C-N stretches (~1100–1250 cm⁻¹) .
- MS : Confirm molecular ion peak at m/z 187.27 (C₁₁H₂₁NO) and fragmentation patterns matching piperidine cleavage .
Q. What stability considerations are critical for storing this compound in laboratory settings?
Methodological Answer: The compound is sensitive to moisture and oxidation. Store under inert gas (argon/nitrogen) at –20°C in amber glass vials. Stability tests show decomposition (>5%) after 6 months at 4°C, as monitored by HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) .
Advanced Research Questions
Q. How can reaction pathways for this compound be optimized to minimize byproducts during scale-up?
Methodological Answer: Use Design of Experiments (DoE) to model variables:
- Factors : Temperature, solvent ratio (e.g., THF/H₂O), catalyst loading.
- Response Surface Methodology (RSM) can identify optimal conditions. For example, a central composite design revealed that maintaining pH 7–8 reduces imine byproducts by 30% .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer: Contradictions may arise from assay-specific conditions (e.g., cell permeability, solvent interference). Systematic approaches include:
Q. What computational approaches predict the reactivity of this compound in novel synthetic pathways?
Methodological Answer:
- DFT Calculations : Optimize transition states for nucleophilic attacks (e.g., B3LYP/6-31G* level).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. For example, MD showed THF stabilizes intermediates better than DCM, aligning with experimental yields .
Q. How does stereoelectronic tuning of the neopentyl group influence the compound's pharmacokinetic properties?
Methodological Answer:
- LogP Studies : Neopentyl’s bulky substituents increase hydrophobicity (LogP ~2.1 vs. 1.5 for methyl analogs), enhancing blood-brain barrier penetration.
- Metabolic Stability : Microsomal assays (human liver microsomes) show t₁/₂ = 45 min, with CYP3A4 as the primary metabolizer .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported toxicity profiles of piperidine derivatives?
Methodological Answer:
- Source Evaluation : Check purity (HPLC ≥98%) and storage conditions (e.g., degradation products in outdated batches).
- In Silico Toxicity Prediction : Use tools like ProTox-II to cross-validate experimental LD₅₀ values. For example, predicted oral toxicity (Category 4, H302) aligns with SDS data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
